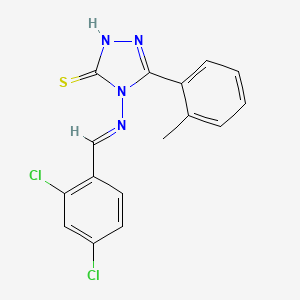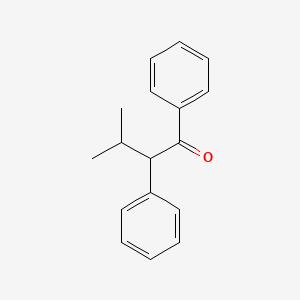
N,N'-Bis(4-fluorobenzylidene)-1,4-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine is a chemical compound with the molecular formula C20H14F2N2 It is a Schiff base derived from the condensation of 4-fluorobenzaldehyde and 1,4-phenylenediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-fluorobenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s Schiff base structure allows it to act as a chelating agent, binding to metal ions and influencing their reactivity and availability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(4-fluorobenzylidene)ethylenediamine
- N,N’-Bis(4-fluorobenzylidene)propane-1,2-diamine
- N,N’-Bis(4-fluorobenzylidene)ethanedihydrazide
Uniqueness
N,N’-Bis(4-fluorobenzylidene)-1,4-phenylenediamine is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in coordination chemistry and materials science. Additionally, its potential biological activities and applications in medicine further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
17867-08-2 |
|---|---|
Molekularformel |
C20H14F2N2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-[4-[(4-fluorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14F2N2/c21-17-5-1-15(2-6-17)13-23-19-9-11-20(12-10-19)24-14-16-3-7-18(22)8-4-16/h1-14H |
InChI-Schlüssel |
PXLVXXHBFOCRHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11965496.png)


![N'-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11965509.png)

![(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11965519.png)

![N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11965538.png)
![(8S,9S,10R,13S,14S,17R)-17-(1-Hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11965541.png)


![12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene](/img/structure/B11965555.png)

![methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11965581.png)
